N-(4-methyl-2-nitrophenyl)benzamide

Antifungal MIC Fungal Pathogens

Researchers seeking defined antifungal SAR starting points often lack compounds with established potency benchmarks. N-(4-methyl-2-nitrophenyl)benzamide (CAS 56564-44-4) directly addresses this gap with documented antifungal activity (MICs 7-50 µM) against multiple pathogenic fungi, enabling immediate SAR. • Antifungal potency: MICs 7-50 µM against pathogenic fungi, providing a quantifiable baseline for derivative comparison. • Unique pharmacophore: 2-nitro group drives antimicrobial activity; 4-methyl substituent attenuates species-dependent pharmacokinetic discrepancies. • High purity: ≥95% (HPLC), ensuring reproducible experimental outcomes.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
Cat. No. B5469571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methyl-2-nitrophenyl)benzamide
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O3/c1-10-7-8-12(13(9-10)16(18)19)15-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)
InChIKeyWYTTZXAEWFANLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-methyl-2-nitrophenyl)benzamide Specifications


N-(4-methyl-2-nitrophenyl)benzamide is a synthetic benzamide derivative (CAS 56564-44-4, MF C14H12N2O3, MW 256.26 g/mol) . This compound is characterized by a nitro group at the 2-position and a methyl group at the 4-position on the N-phenyl ring, which imparts a specific profile of steric and electronic properties. It is commercially available for research purposes, typically at purities of 95% or higher .

Structural Motif
2‑nitro‑4‑methyl‑substituted benzamide scaffold for steric/electronic property studies
Research Use
Antifungal screening and anticonvulsant model investigations; supports SAR analog design
Selection Logic
Defined substitution pattern enables reproducible physicochemical and biological profiling

Non-Substitutability of N-(4-methyl-2-nitrophenyl)benzamide


Generic substitution within the benzamide class is precluded by the critical, non-linear impact of the specific 2-nitro-4-methyl substitution pattern on physicochemical and biological properties. For example, while both N-(nitrophenyl)benzamides and N-(aminophenyl)benzamides are evaluated for anticonvulsant potential, the nitro derivatives exhibit only moderate activity compared to the amino counterparts, demonstrating that the oxidation state of the nitrogen substituent is a primary determinant of pharmacological outcome [1]. Furthermore, the presence of a 2-nitro group in N-(2-nitrophenyl)benzamide derivatives is specifically associated with enhanced antimicrobial activity, underscoring the functional relevance of this motif . The methyl substituent at the 4-position is not merely a passive structural element; it has been shown to attenuate discrepancies in anticonvulsant activity observed between animal species and administration routes, thereby influencing the compound's metabolic stability and in vivo performance .

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Oxidation state shifts
Nitro vs. amino substitution changes reported anticonvulsant endpoint profile; nitro derivatives show only moderate activity, so analog selection must match the required screening outcome.
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Nitro‑associated antimicrobial context
The 2‑nitro motif is linked to antimicrobial screening activity; removing it may eliminate the antifungal response observed in reported panels.
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Methyl‑dependent metabolic stability
4‑methyl substitution can influence species‑specific anticonvulsant endpoint variation and metabolic stability context; non‑methylated analogs may exhibit different in‑vivo model behavior.

N-(4-methyl-2-nitrophenyl)benzamide vs. Analogs


Antifungal Potency Against Fungal Pathogens

N-(4-methyl-2-nitrophenyl)benzamide, identified as CGA 47-60, demonstrates potent and broad-spectrum antifungal activity against a panel of plant and human fungal pathogens. Its Minimum Inhibitory Concentration (MIC) values are quantifiably superior to those reported for many other benzamide derivatives in general antimicrobial screens, providing a specific, data-driven rationale for its selection in antifungal research programs [1][2].

Antifungal MIC profile
Head‑to‑head
MIC = 7 µM (N. crassa), 10 µM (A. brassicicola), 20 µM (F. culmorum), 50 µM (A. fumigatus, F. oxysporum, T. mentagrophytes)
Supports antifungal screening context; enables quantitative benchmarking
In vitro susceptibility panel; comparator benzamides lacked quantifiable activity
Antifungal MIC Fungal Pathogens

Lipophilicity Profile: logP and logD

The compound's lipophilicity is defined by a calculated logP of 3.4026 and a logD of 3.012 . This parameter is a critical determinant of membrane permeability, bioavailability, and off-target binding in early-stage drug discovery. While experimental logP values for direct analogs like N-(4-nitrophenyl)benzamide are not readily available, its reported low aqueous solubility (2.2 µg/mL) aligns with the high lipophilicity expected for this class, making the specific logP value for the target compound a valuable data point for predictive modeling and compound comparison.

Lipophilicity (logP/logD)
Class‑level
logP = 3.40, logD = 3.01 (calculated)
Supports ADME modeling and permeability predictions
In silico only; no experimental logP for direct analog available
Lipophilicity logP Drug-likeness

Molecular Complexity and Hydrogen Bonding

N-(4-methyl-2-nitrophenyl)benzamide has a calculated complexity rating of 334, compared to a typical baseline complexity of ~200 for simpler benzamides like N-phenylbenzamide . This higher complexity reflects the presence of both a nitro and a methyl substituent, which introduces more diverse and directional intermolecular interactions. The compound's calculated polar surface area (PSA) of 55.7 Ų, with 6 hydrogen bond acceptors and 1 donor , further defines its interaction capacity. In contrast, N-(4-methylphenyl)benzamide, which lacks the nitro group, has only 1 hydrogen bond acceptor and a lower XLogP3 of 3.0, highlighting the unique interaction profile conferred by the nitro group .

Molecular complexity & H‑bonding
Cross‑study comparable
Target Complexity 334, PSA 55.7 Ų, 6 acceptors
Analog N‑(4‑methylphenyl)benzamide: 1 acceptor, XLogP3 3.0
5 additional H‑bond acceptors indicate distinct interaction landscape
Distinct interaction profile supports targeted screening and material science selection
In silico descriptors; impact solubility, permeability, and binding potential
Molecular Complexity Hydrogen Bonding Computational Chemistry

N-(4-methyl-2-nitrophenyl)benzamide Research Applications


Antifungal Lead Identification and SAR

Given its established and quantified antifungal activity against multiple pathogenic fungi (MICs ranging from 7-50 µM) [1], N-(4-methyl-2-nitrophenyl)benzamide is an ideal starting point for structure-activity relationship (SAR) campaigns aimed at developing novel antifungal agents. Its defined potency profile allows for direct benchmarking of derivative compounds.

In Silico Screening and Pharmacophore Modeling

The compound's well-defined physicochemical properties, including its calculated logP (3.40), logD (3.01), and PSA (55.7 Ų) , make it a valuable addition to virtual screening libraries for drug discovery. Its unique combination of a 2-nitro and 4-methyl substitution pattern provides a distinct pharmacophore feature for identifying novel hits against various biological targets.

Anticonvulsant Metabolic Stability Studies

Research indicates that methyl substitution on the N-phenyl moiety of benzamide derivatives can attenuate species-dependent discrepancies in anticonvulsant activity [2]. Therefore, N-(4-methyl-2-nitrophenyl)benzamide is specifically suited for studies investigating the metabolic stability and pharmacokinetics of this compound class, offering a potential advantage over non-methylated analogs.

Application
Selection Property
Validation Focus
Antifungal lead identification & SAR
Antifungal screening context
Benchmarking against pathogenic fungal panel
In silico screening & pharmacophore modeling
Physicochemical descriptor profile
LogP, logD, and PSA in virtual screens
Anticonvulsant metabolic stability studies
Methyl‑substitution effect on metabolic stability
Species‑dependent endpoint variation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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